3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
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Overview
Description
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 4-fluorophenylmethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde. The reaction is carried out by dissolving 4-[(4-fluorophenyl)methoxy]benzaldehyde in a suitable solvent, such as dichloromethane, and adding bromine dropwise at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products:
Substitution: Formation of 3-substituted-4-[(4-fluorophenyl)methoxy]benzaldehyde derivatives.
Oxidation: Formation of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzoic acid.
Reduction: Formation of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzyl alcohol.
Scientific Research Applications
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- 4-[(4-Fluorophenyl)methoxy]benzaldehyde
- 3-Bromo-4-methoxybenzaldehyde
Comparison: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is unique due to the presence of both bromine and 4-fluorophenylmethoxy substituents, which impart distinct chemical reactivity and biological activity. Compared to 3-Bromo-4-fluorobenzaldehyde, it has an additional methoxy group that can participate in hydrogen bonding and other interactions. Compared to 4-[(4-Fluorophenyl)methoxy]benzaldehyde, the bromine atom introduces additional sites for substitution reactions .
Properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWEXDJFVACDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358260 |
Source
|
Record name | 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6481-37-4 |
Source
|
Record name | 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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